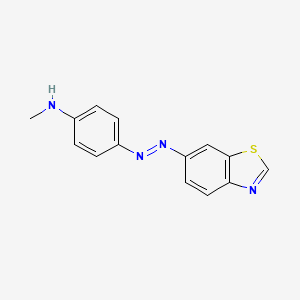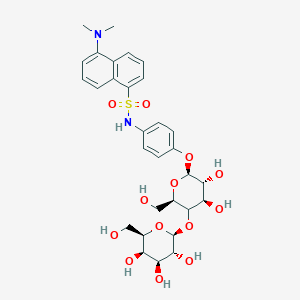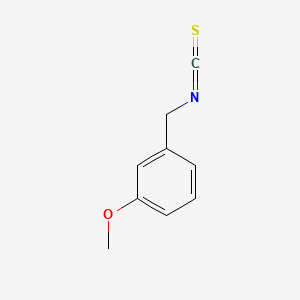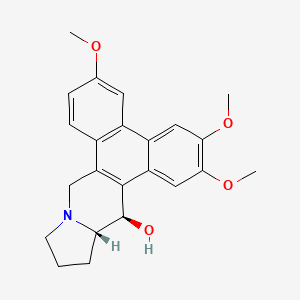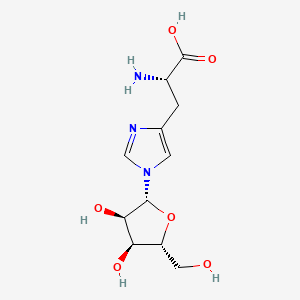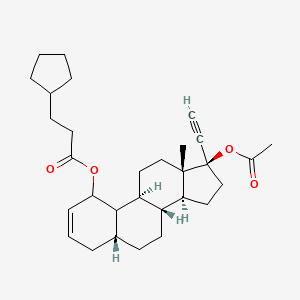
Pterosides
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pterosides is a natural product found in Pteris multifida with data available.
Scientific Research Applications
Isolation and Characterisation of Pterosides A study by Mohammad et al. (2016) on the rhizome of Pteridium aquilinum (bracken) identified thirty-five pterosins and pterosides, including thirteen previously undescribed compounds. This research is significant for understanding the chemical diversity and potential biological activities of pterosides (Mohammad et al., 2016).
Anti-Inflammatory Effects of Sweroside Research by Wang et al. (2019) demonstrated the anti-inflammatory effects of sweroside, a major iridoid from Pterocephalus hookeri, in lipopolysaccharide-induced inflammation in RAW264.7 cells. The study highlights the therapeutic potential of sweroside in anti-inflammatory treatments (Wang et al., 2019).
Biosynthesis of Pteroside B Hikino et al. (1976) provided insights into the biosynthesis of pteroside B in Pteridium aquilinum, demonstrating its sesquiterpenoid origin. This study contributes to the understanding of the metabolic pathways involved in pteroside synthesis (Hikino et al., 1976).
Structural Studies of Pterosins and Pterosides The structural analysis of pterosins and pterosides from Onychium japonicum by Akabori et al. (1980) provides valuable information on the stereostructure of these compounds, contributing to the chemical understanding of pterosides (Akabori et al., 1980).
Chemical and Toxicological Studies Kuroyanagi et al. (1979) isolated and elucidated the structures of pterosins and pterosides from Pteridium aquilinum, contributing to both chemical and toxicological studies of these compounds (Kuroyanagi et al., 1979).
Pterostilbene in Biomedical Applications Estrela et al. (2013) reviewed the biomedical applications of pterostilbene, highlighting its potential in treating various diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders. This comprehensive review underscores the therapeutic potential of pterostilbene (Estrela et al., 2013).
properties
CAS RN |
62043-50-9 |
|---|---|
Product Name |
Pterosides |
Molecular Formula |
C20H28O9 |
Molecular Weight |
412.4 g/mol |
IUPAC Name |
(2S,3S)-3-hydroxy-7-(hydroxymethyl)-2,5-dimethyl-6-[2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C20H28O9/c1-8-5-11-14(16(24)9(2)15(11)23)12(6-21)10(8)3-4-28-20-19(27)18(26)17(25)13(7-22)29-20/h5,9,13,15,17-23,25-27H,3-4,6-7H2,1-2H3/t9-,13+,15-,17+,18-,19+,20+/m0/s1 |
InChI Key |
QUCQWGWEDCGWFJ-NLKQLHMRSA-N |
Isomeric SMILES |
C[C@H]1[C@@H](C2=C(C1=O)C(=C(C(=C2)C)CCO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)CO)O |
SMILES |
CC1C(C2=C(C1=O)C(=C(C(=C2)C)CCOC3C(C(C(C(O3)CO)O)O)O)CO)O |
Canonical SMILES |
CC1C(C2=C(C1=O)C(=C(C(=C2)C)CCOC3C(C(C(C(O3)CO)O)O)O)CO)O |
synonyms |
pterosides |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[2-(3-Methoxyphenyl)ethyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B1200911.png)
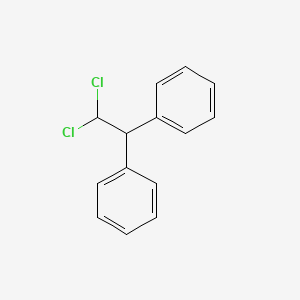
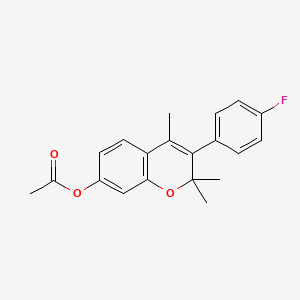
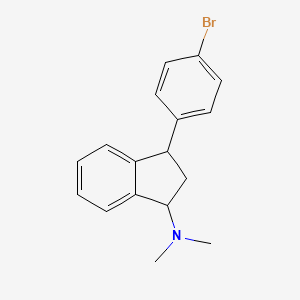
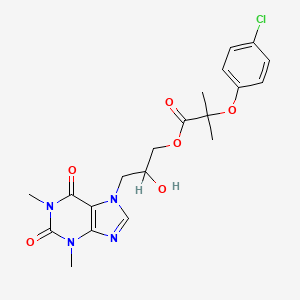
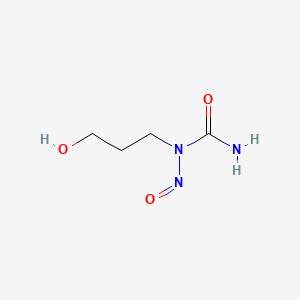
![9-[3-(Diethylamino)propoxy]benzo[f]chromen-3-one](/img/structure/B1200927.png)
